An In-depth Technical Guide to the Core Mechanism of Action of Recainam Hydrochloride
An In-depth Technical Guide to the Core Mechanism of Action of Recainam Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Recainam (B1212388) hydrochloride is a potent Class I antiarrhythmic agent, distinguished by its profound effects on cardiac conduction with minimal impact on repolarization. Classified as a Class IC agent, its primary mechanism of action is the blockade of fast voltage-gated sodium channels (Nav) within cardiac myocytes. This blockade is characterized by its concentration- and frequency-dependent nature, a phenomenon known as use-dependence. By preferentially interacting with the open and inactivated states of the sodium channel, Recainam effectively suppresses tachyarrhythmias with a lesser effect on normal heart rates. This guide provides a comprehensive examination of Recainam's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: State-Dependent Sodium Channel Blockade
Recainam's antiarrhythmic properties stem from its ability to inhibit the influx of sodium ions (Na+) during phase 0 of the cardiac action potential. This action is primarily targeted at the Nav1.5 sodium channel subtype, which is predominantly expressed in the heart. The consequence of this inhibition is a reduction in the maximum upstroke velocity (Vmax) of the action potential, leading to slowed conduction of the electrical impulse through the atria, ventricles, and His-Purkinje system.
A critical feature of Recainam's interaction with sodium channels is its state-dependence. The drug exhibits a higher affinity for channels in the open and inactivated states compared to the resting state. This preferential binding is the basis for its use-dependent or frequency-dependent effects, where the degree of channel blockade intensifies at higher heart rates. During tachyarrhythmias, cardiac cells are more frequently depolarized, increasing the time sodium channels spend in the open and inactivated states, thereby enhancing the blocking effect of Recainam. This targeted action on rapidly firing cells is a hallmark of Class IC antiarrhythmic agents.
Signaling Pathway
The signaling pathway for Recainam's action is direct and focused on the modulation of the cardiac sodium channel.
Quantitative Data
Table 1: Electrophysiological Effects of Recainam on Myocardial Fibers
| Parameter | Tissue | Concentration (µM) | Effect | Reference |
| Vmax | Canine Ventricular Muscle | 300 | ↓ 51% | [2] |
| Canine Atrial Muscle | 300 | ↓ 44% | [2] | |
| Canine Purkinje Fibers | 300 | ↓ 41% | [2] | |
| Action Potential Duration (APD90) | Canine Purkinje Fibers | 300 | ↓ 36% | [2] |
| Effective Refractory Period (ERP) | Canine Purkinje Fibers | 300 | ↓ 34% | [2] |
Table 2: Use-Dependent Blockade of Vmax by Recainam in Rabbit Ventricular Muscle
| Parameter | Concentration (M) | Pacing Frequency (Hz) | Value | Reference |
| Steady-State Vmax Reduction | 1 x 10⁻⁴ | 1.0 | 39.8% | [3] |
| Rate Constant for Vmax Decrease | 1 x 10⁻⁴ | 1.0 | 0.17 per action potential | [3] |
| Time Constant for Recovery (Offset) | 1 x 10⁻⁴ | - | 17.2 seconds | [3] |
Table 3: Human Pharmacokinetic Parameters of Recainam
| Parameter | Route | Value | Reference |
| Plasma Half-Life | Oral | 9.4 ± 4.1 hours | [4] |
| Mean Effective Trough Plasma Concentration | Oral | 1.83 µg/mL | [4] |
| Effective Plasma Concentration Range | Intravenous | 2.6 ± 0.7 to 3.4 ± 0.9 µg/mL | [4] |
Experimental Protocols
The characterization of Recainam's mechanism of action relies heavily on electrophysiological techniques, particularly the whole-cell patch-clamp method.
Whole-Cell Patch-Clamp Electrophysiology for Assessing Sodium Channel Blockade
This protocol is designed to measure the effect of Recainam on the peak cardiac sodium current (INa) in isolated cardiomyocytes or a heterologous expression system (e.g., HEK293 cells expressing Nav1.5).
Objective: To determine the concentration-dependent and use-dependent blockade of Nav1.5 channels by Recainam.
Methodology:
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Cell Preparation:
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Isolate ventricular cardiomyocytes from a suitable animal model (e.g., adult rat or guinea pig) via enzymatic digestion.[4]
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Alternatively, use a cell line (e.g., HEK293) stably transfected with the SCN5A gene, which encodes the human Nav1.5 alpha subunit.
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Solutions:
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External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
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Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
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Recainam Stock Solution: Prepare a 10 mM stock solution of Recainam hydrochloride in DMSO. Dilute to final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) in the external solution on the day of the experiment.
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Recording Setup:
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Establish a whole-cell patch-clamp configuration with a giga-ohm seal (>1 GΩ).
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Use a patch-clamp amplifier and data acquisition system.
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Maintain cells at a physiological temperature (37°C) if required, though some protocols use room temperature to slow kinetics for better voltage control.[5]
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Voltage-Clamp Protocols:
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Tonic Block:
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Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all sodium channels are in the resting state.
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Apply depolarizing voltage steps (e.g., to -20 mV for 50 ms) at a low frequency (e.g., 0.1 Hz) to elicit INa.
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After establishing a stable baseline, perfuse with increasing concentrations of Recainam, allowing the current to reach a steady-state at each concentration.
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Use-Dependent Block:
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Hold the membrane potential at a level closer to the resting potential of cardiomyocytes (e.g., -90 mV).
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Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at varying frequencies (e.g., 1 Hz, 2 Hz, 5 Hz).
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Measure the peak INa for each pulse in the train before and after the application of Recainam.
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Data Analysis:
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For tonic block, measure the peak INa amplitude at each concentration, normalize to the baseline current, and plot a concentration-response curve to determine the IC50 value.[4]
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For use-dependent block, normalize the current of each pulse to the current of the first pulse in the train. Plot the normalized peak current as a function of pulse number to determine the rate and extent of use-dependent block.
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Molecular Interactions and State-Dependence
The state-dependent binding of Recainam to the sodium channel is a key aspect of its mechanism. The channel cycles through resting, open, and inactivated states. Recainam's higher affinity for the open and inactivated states means that its binding and unbinding kinetics are crucial in determining the extent of block. The slow recovery from block (a long offset time constant) contributes significantly to its antiarrhythmic efficacy, as the drug remains bound to the channels for a longer duration, even after the cell has repolarized.[3]
Conclusion
Recainam hydrochloride is a Class IC antiarrhythmic agent that exerts its therapeutic effect through the potent, concentration-dependent, and use-dependent blockade of cardiac fast sodium channels. Its preferential binding to the open and inactivated states of the channel underlies its efficacy in suppressing tachyarrhythmias. While specific high-affinity binding data such as IC50 values on Nav1.5 are not widely available in the public literature, the electrophysiological data from in vitro studies consistently demonstrate a significant reduction in Vmax and slowing of conduction, which are the cornerstones of its antiarrhythmic action. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of Recainam and other novel sodium channel blockers. A thorough understanding of its state-dependent mechanism of action is crucial for the rational design of future antiarrhythmic therapies with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophysiologic effects of a new antiarrhythmic agent, recainam, on isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frequency- and voltage-dependent effects of recainam on the upstroke velocity of action potential in rabbit ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
